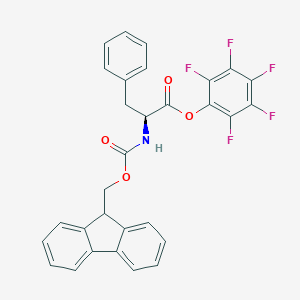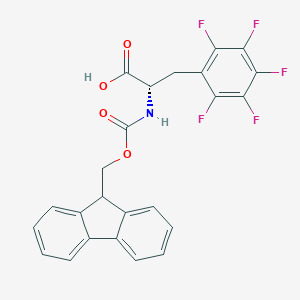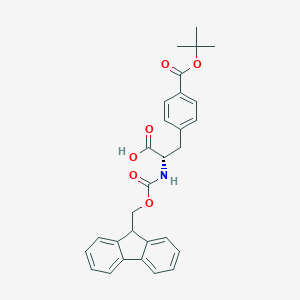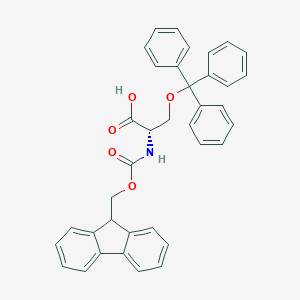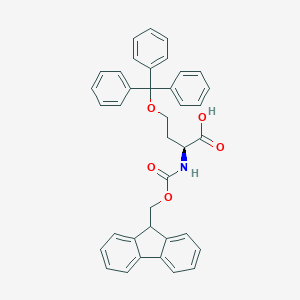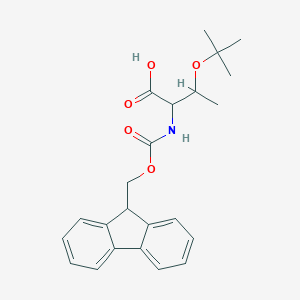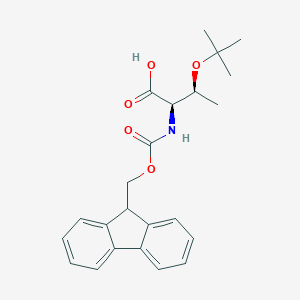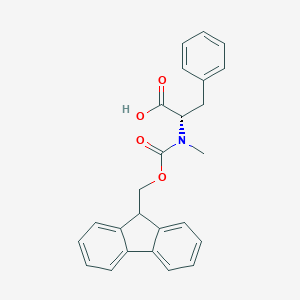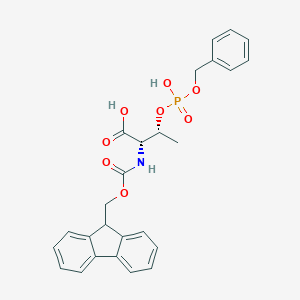
Fmoc-O-(benzylphospho)-L-threonine
Overview
Description
“Fmoc-O-(benzylphospho)-L-threonine” is a synthetic amino acid . It is also known as “N-Fmoc-O-benzylphospho-L-threonine” and is used as a building block for the synthesis of phosphothreonine containing peptides .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .Molecular Structure Analysis
The IUPAC name for this compound is (2S,3R)-3- { [ (benzyloxy) (hydroxy)phosphoryl]oxy}-2- ( { [ (9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid . The molecular formula is C26H26NO8P .Chemical Reactions Analysis
This compound can be applied in the synthesis of phosphopeptides. This derivative can be introduced using standard activation methods, such as PyBOP and TBTU .Physical And Chemical Properties Analysis
The molecular weight of “Fmoc-O-(benzylphospho)-L-threonine” is 497.44 g/mol . It appears as a white to off-white powder .Scientific Research Applications
Application in the Synthesis of Phosphorylated Peptides
- Summary of the Application : Fmoc-O-(benzylphospho)-L-threonine is commonly used in the synthesis of phosphorylated peptides . These peptides are of great interest in studying biochemical processes, particularly those involving protein phosphorylation . Phosphorylated amino acids have also been incorporated into active pharmaceutical ingredients (APIs), making them relevant in both industry and academia .
- Methods of Application or Experimental Procedures : A cost-effective one-pot synthesis of Fmoc-O-benzylphospho-L-threonine has been developed . This procedure includes the generation of the in situ phosphorylating reagent, no carboxylic acid protection, and the use of inexpensive reagents . Two methods for executing this synthesis are described, and both have been scaled to provide kilogram quantities of the compound .
- Results or Outcomes : The developed procedures have been successfully demonstrated, generating 1.0 to 3.5 kg quantities with approximately 50% yield and excellent purity .
Application in the Fabrication of Functional Materials
- Summary of the Application : Fmoc-modified amino acids, including Fmoc-O-(benzylphospho)-L-threonine, have been used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, leading to the self-assembly of these functional materials .
- Results or Outcomes : The self-assembled functional materials have shown distinct potential for various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .
Application in the Synthesis of Phosphorylated Serine
- Summary of the Application : Fmoc-O-(benzylphospho)-L-threonine is used in the synthesis of phosphorylated serine . Phosphorylated serine is a phosphorylated amino acid that is commonly incorporated into peptides for use in biological studies . It is also incorporated into active pharmaceutical ingredients (APIs), making it relevant in both industry and academia .
- Methods of Application or Experimental Procedures : A cost-effective one-pot synthesis of Fmoc-O-benzylphospho-L-serine has been developed . This procedure includes the generation of the in situ phosphorylating reagent, no carboxylic acid protection, and the use of inexpensive reagents . Two methods for executing this synthesis are described, and both have been scaled to provide kilogram quantities of the compound .
- Results or Outcomes : The developed procedures have been successfully demonstrated, generating 1.0 to 3.5 kg quantities with approximately 50% yield and excellent purity .
properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFDVXHILSPFNS-OSPHWJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-(benzylphospho)-L-threonine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



